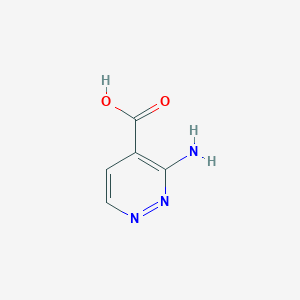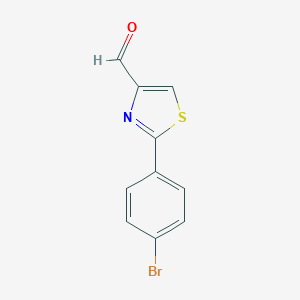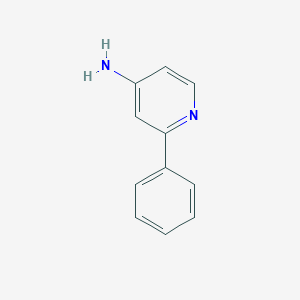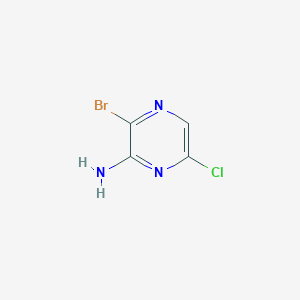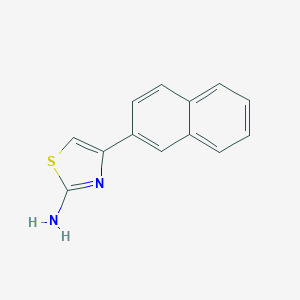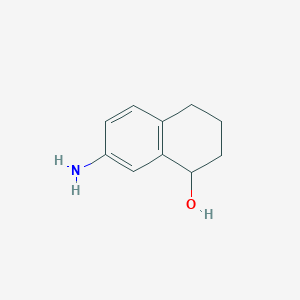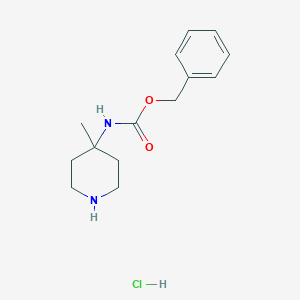
Benzyl (4-methylpiperidin-4-yl)carbamate
Übersicht
Beschreibung
“Benzyl (4-methylpiperidin-4-yl)carbamate” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 . It is also known by its IUPAC name, benzyl methyl (piperidin-4-yl)carbamate .
Synthesis Analysis
The synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group . This process is efficient and uses easily available commercial raw materials. The reaction times are short and the yields are high, making this process viable for large-scale manufacturing .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O2/c1-16(13-7-9-15-10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Carbamates, such as “Benzyl (4-methylpiperidin-4-yl)carbamate”, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
“Benzyl (4-methylpiperidin-4-yl)carbamate” is a solid or semi-solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
1. Radiolabeling for Neuroimaging Benzyl (4-methylpiperidin-4-yl)carbamate derivatives have been synthesized for neuroimaging applications. For instance, 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), developed from a precursor protected as benzyl carbamate, serves as an in vivo substrate for acetylcholinesterase. It can be utilized in clinical studies of acetylcholinesterase in the human brain using positron emission tomography (Snyder et al., 1998).
2. Inhibition of Cholinesterases Research on benzyl carbamate derivatives indicates their potential as selective inhibitors of butyrylcholinesterase (BChE). For example, certain benzyl carbamates showed higher BChE inhibitory activity than rivastigmine, a clinically used drug. These compounds' binding modes to BChE and acetylcholinesterase (AChE) were studied, indicating promising applications in treating diseases associated with cholinesterase activity (Magar et al., 2021).
3. Anti-Tumor Activity Benzyl carbamate derivatives have been studied for their antitumor properties. For instance, methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2-yl] carbamate demonstrated activity against various forms of leukemia and carcinoma, highlighting its potential as a therapeutic agent for cancer treatment (Atassi & Tagnon, 1975).
4. Vibrational and Electronic Property Analysis Studies on benzyl carbamate derivatives, like Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC), involve experimental and theoretical analysis of vibrational and electronic properties. This research contributes to understanding the molecular structure and properties of these compounds (Rao et al., 2016).
5. Enzymatic Activity Studies Benzyl carbamate derivatives have been synthesized and tested for their anthelmintic activity, demonstrating effectiveness against various parasites. This indicates their potential use in developing new treatments for parasitic infections (Dubey et al., 1985).
6. Agricultural Applications Some benzyl carbamate compounds have been studied for their potential in agriculture, such as in the sustained release of fungicides. This research explores their role in improving agricultural practices and reducing environmental impact (Campos et al., 2015).
7. Structural Analyses and Synthesis Benzyl carbamate derivatives have been synthesized and structurally analyzed to understand their properties and potential applications. For example, the crystal structure analysis of certain carbamates has provided insights into their chemical behavior and activity (Fraser & Whenham, 1978).
Safety And Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed . This synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .
Eigenschaften
IUPAC Name |
benzyl N-(4-methylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDSAOOGSGZQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-methylpiperidin-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



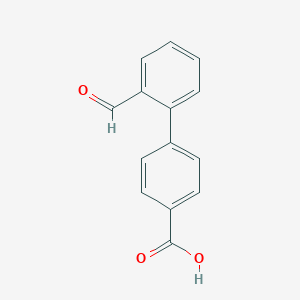
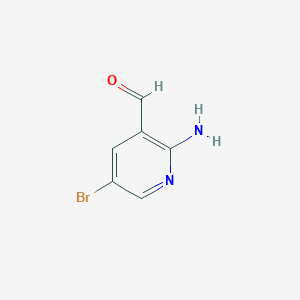
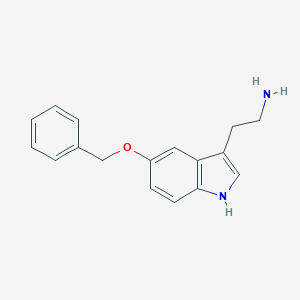
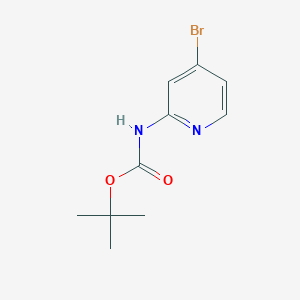
![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)
